4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine
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Overview
Description
4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with a methoxy group linked to a cyclobutylaziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the cyanoacetylation of amines, which can be used to introduce the aziridine moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aziridine ring, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can lead to the formation of oxaziridines, while reduction can yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and aziridine-containing molecules. Examples include:
Uniqueness
What sets 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine apart is its combination of a pyridine ring with a phenyl group and an aziridine moiety. This unique structure provides distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-15(14-7-9-19-10-8-14)11-18(6-1)21-13-17-12-20(17)16-4-2-5-16/h1,3,6-11,16-17H,2,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATSTTOMQMQZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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